4-(Methoxymethyl)benzophenone: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
4-(Methoxymethyl)benzophenone: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Executive Summary
4-(Methoxymethyl)benzophenone (CAS: 68921-89-1) is a versatile diaryl ketone derivative that serves as a critical intermediate in both materials science and medicinal chemistry[1]. Structurally, it combines the photoreactive benzophenone core with a methoxymethyl ether moiety. This specific functionalization fine-tunes the molecule's electronic properties and lipophilicity (LogP), making it an invaluable building block for synthesizing Type II photoinitiators for UV-curing systems and designing targeted pharmacophores, such as microtubule and PDE-4 inhibitors [2].
This whitepaper provides an authoritative, self-validating guide to the physicochemical profiling, synthetic methodology, and cross-disciplinary applications of 4-(methoxymethyl)benzophenone.
Physicochemical Profiling & Spectroscopic Data
Accurate characterization is the foundation of reproducible research. The following table summarizes the core quantitative data and spectroscopic markers required to validate the identity and purity of 4-(methoxymethyl)benzophenone[3][4].
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value / Description |
| Chemical Name | 4-(Methoxymethyl)benzophenone |
| CAS Registry Number | 68921-89-1 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Appearance | Almost colorless liquid |
| Boiling Point | 140°C at 0.20 mm Hg |
| UV Absorption ( | 256 nm ( |
| IR Absorption (Carbonyl) | 1660 cm⁻¹ |
Synthetic Methodology & Mechanistic Rationale
The synthesis of 4-(methoxymethyl)benzophenone relies on a thermodynamically driven Williamson-type etherification. The protocol utilizes an
Reaction Stoichiometry
Table 2: Stoichiometric Parameters
| Reagent | MW ( g/mol ) | Quantity | Moles | Equivalents | Role |
| 4-(Chloromethyl)benzophenone | 230.69 | 618 g | 2.7 mol | 1.0 eq | Primary Substrate |
| Potassium Hydroxide (85%) | 56.11 | 300 g | 4.5 mol | 1.67 eq | Base / Nucleophile Source |
| Absolute Methanol | 32.04 | 4.0 L | Excess | Solvent / Reactant |
Step-by-Step Experimental Protocol
Note: The following procedure is designed as a self-validating system to ensure high-yield recovery (typically ~88.5%) as described in [3].
-
Nucleophile Generation: To a reaction vessel containing 4.0 liters of absolute methyl alcohol, slowly add 300 grams (4.5 moles) of 85% potassium hydroxide (KOH) pellets under continuous mechanical stirring.
-
Causality: Absolute methanol is strictly required. The absence of water prevents the competitive hydrolysis of the primary alkyl chloride into an unwanted 4-(hydroxymethyl)benzophenone byproduct.
-
-
Substrate Addition: Once the KOH is fully dissolved and the solution is warm, add 618 grams (2.7 moles) of 4-(chloromethyl)benzophenone.
-
Reflux: Heat the reaction mixture to reflux (~65°C) for exactly three hours.
-
Causality: The elevated temperature provides the necessary activation energy to drive the
substitution to completion.
-
-
Workup & Extraction: Filter the mixture with suction to remove precipitated potassium chloride (KCl) salts. Concentrate the filtrate under reduced pressure. Add distilled water to the residue, which will cause phase separation. Isolate the lower oily organic layer.
-
Purification: Purify the crude oil via vacuum distillation. Collect the fraction boiling at 140°C under 0.20 mm Hg.
-
Causality: High-vacuum distillation is mandatory. Benzophenone derivatives are prone to thermal degradation at their atmospheric boiling points.
-
Protocol Validation Checkpoints
To ensure the integrity of the synthesis, validate the workflow using the following analytical checkpoints:
-
In-Process: Perform Thin Layer Chromatography (TLC). The complete disappearance of the 4-(chloromethyl)benzophenone spot confirms reaction completion.
-
Post-Distillation: Analyze the purified liquid via Infrared (IR) spectroscopy. A successful synthesis is validated by a strong carbonyl (
) stretching band at 1660 cm⁻¹ and the emergence of an ether ( ) stretch near 1100 cm⁻¹, confirming the substitution without degradation of the benzophenone core[3].
Fig 1: Step-by-step synthetic workflow and isolation of 4-(methoxymethyl)benzophenone.
Photochemical Properties & UV-Curing Applications
In the realm of photopolymerization, 4-(methoxymethyl)benzophenone functions as a highly efficient Type II photoinitiator . Unlike Type I initiators that undergo unimolecular bond cleavage, benzophenone derivatives require a co-initiator (typically a tertiary amine) to generate reactive radicals[6].
Mechanistic Pathway:
-
Excitation: Upon UV irradiation (
= 256 nm), the molecule transitions from the ground state ( ) to a singlet excited state ( )[3]. -
Intersystem Crossing (ISC): The
state undergoes rapid and highly efficient intersystem crossing to the triplet excited state ( ). -
Hydrogen Abstraction: The electrophilic oxygen of the
carbonyl abstracts a hydrogen atom from the amine co-initiator, yielding a relatively stable ketyl radical and a highly reactive -aminoalkyl radical. -
Initiation: The
-aminoalkyl radical acts as the primary initiating species, attacking ethylenically unsaturated monomers (e.g., acrylates) to trigger the polymerization cascade[7].
Fig 2: Type II photoinitiation mechanism of benzophenone derivatives via H-abstraction.
Medicinal Chemistry & Pharmacokinetic Modulation
Beyond materials science, the 4-(methoxymethyl)benzophenone scaffold is highly prized in drug development. The benzophenone biaryl system possesses an intrinsic structural twist (atropisomerism) that allows it to perfectly orient polar substituents into deep hydrophobic protein pockets 8.
Key Therapeutic Applications:
-
Microtubule Inhibition: Benzophenone derivatives have been developed to inhibit microtubule formation. By disrupting the dynamic state of assembly and disassembly in eukaryotic cells, these compounds can selectively kill actively proliferating malignant tumor cells .
-
PDE-4 Inhibition: Substituted benzophenones act as highly selective inhibitors of cyclic nucleotide phosphodiesterase-4 (PDE-4), a critical target for anti-inflammatory and respiratory therapeutics[2].
-
Pharmacokinetic Tuning: The inclusion of the methoxymethyl group acts as a bioisostere and lipophilic modulator. Compared to a free hydroxyl group, the ether linkage prevents rapid Phase II glucuronidation, thereby extending the biological half-life of the pharmacophore while maintaining sufficient polarity for aqueous solubility.
References
-
PrepChem. "Synthesis of 4-(methoxymethyl)benzophenone". PrepChem Synthetic Protocols. URL:[Link]
- Google Patents. "WO2009147033A1 - Photoinitiator mixtures". World Intellectual Property Organization.
- Google Patents. "US20090275575A1 - Benzophenone derivatives useful for inhibiting formation of microtubule". United States Patent and Trademark Office.
-
Macquarie University Research. "Synthesis of Fluorinated Benzophenones for Biological Activity Probing". Macquarie University Theses. URL: [Link]
Sources
- 1. pinpools.com [pinpools.com]
- 2. 4-氯甲基二苯甲酮 - CAS号 42728-62-1 - 摩熵化学 [molaid.com]
- 3. prepchem.com [prepchem.com]
- 4. 4-(methoxymethyl)benzophenone CAS#: 68921-89-1 [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. NEW DIFUNCTIONAL PHOTOINITIATORS - Patent 1523506 [data.epo.org]
- 7. WO2009147033A1 - Photoinitiator mixtures - Google Patents [patents.google.com]
- 8. figshare.mq.edu.au [figshare.mq.edu.au]
